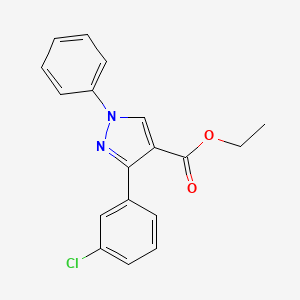
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the pyridine class of compounds and has been shown to have potent activity against a variety of targets.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide involves the inhibition of PARP and CK2. Inhibition of PARP prevents the repair of DNA damage, which can enhance the effectiveness of chemotherapy in cancer treatment. Inhibition of CK2 can lead to the inhibition of cell proliferation and the induction of apoptosis, making it a potential target for cancer therapy.
Biochemical and Physiological Effects
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. Inhibition of PARP can lead to the accumulation of DNA damage, which can enhance the effectiveness of chemotherapy in cancer treatment. Inhibition of CK2 can lead to the inhibition of cell proliferation and the induction of apoptosis, making it a potential target for cancer therapy. N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide for lab experiments include its potent activity against a variety of targets, its relatively simple synthesis, and its potential therapeutic applications. The limitations of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide for lab experiments include its limited solubility and potential toxicity.
Future Directions
For research on N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide include the development of more potent and selective inhibitors, the exploration of its potential therapeutic applications in cancer and other diseases, and the investigation of its mechanism of action and biochemical effects. Further studies are also needed to evaluate the safety and toxicity of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide in vivo.
Synthesis Methods
The synthesis of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide involves the reaction of 2-methoxybenzaldehyde with 3-cyano-4,6-dimethyl-2-chloropyridine in the presence of a base. This reaction produces the intermediate 3-cyano-4,6-dimethyl-2-(2-methoxyphenyl)pyridine, which is then converted to N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide through the addition of an acetyl group.
Scientific Research Applications
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a variety of targets, including the enzyme poly(ADP-ribose) polymerase (PARP) and the protein kinase CK2. PARP is an enzyme involved in DNA repair, and inhibition of PARP has been shown to enhance the effectiveness of chemotherapy in cancer treatment. CK2 is a protein kinase that is involved in a variety of cellular processes, and inhibition of CK2 has been shown to have potential therapeutic applications in cancer and other diseases.
properties
IUPAC Name |
N-(3-cyano-4,6-dimethylpyridin-2-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-9-12(2)19-17(14(11)10-18)20(13(3)21)15-7-5-6-8-16(15)22-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSVTQFYOMDXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C2=CC=CC=C2OC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide](/img/structure/B5875539.png)

![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)


![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![4-(3-{[{2-[1-(4-chlorophenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5875571.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)
![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)
![N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)
![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)
